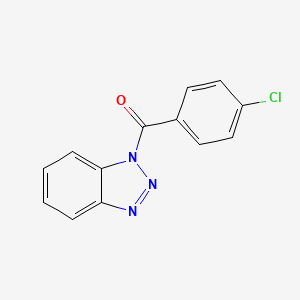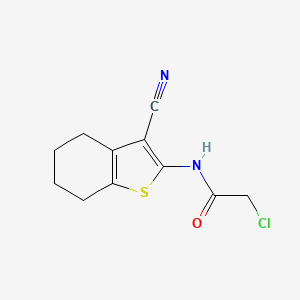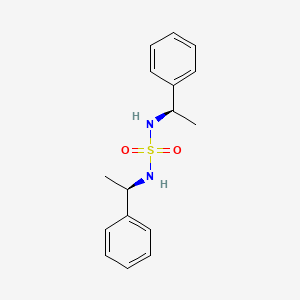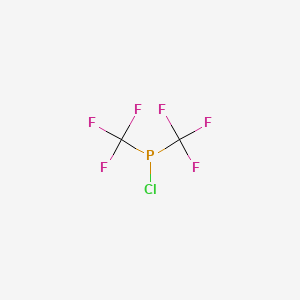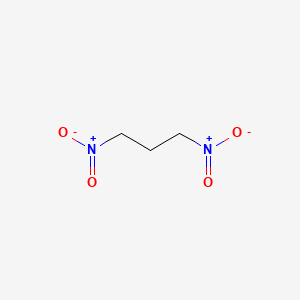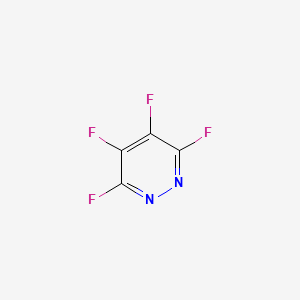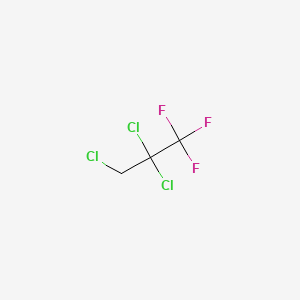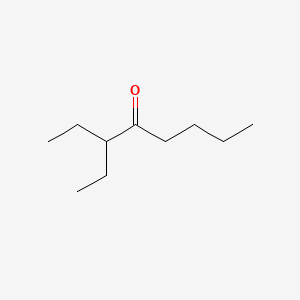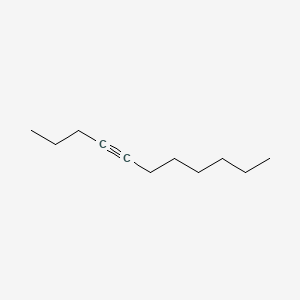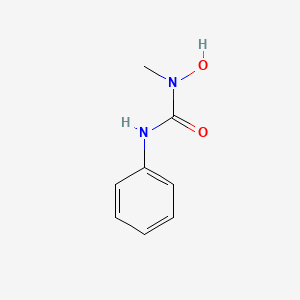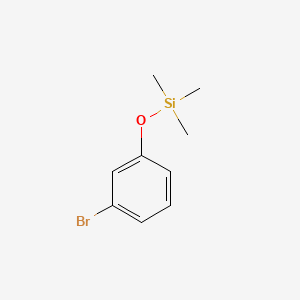
(3-Bromophenoxy)trimethylsilane
Übersicht
Beschreibung
“(3-Bromophenoxy)trimethylsilane” is a chemical compound with the molecular formula C9H13BrOSi . It is also known as 3-Bromopropyl trimethylsilyl ether .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenoxy)trimethylsilane” consists of a silicon atom bonded to three methyl groups and a bromophenoxy group . The average mass of the molecule is 211.172 Da, and the monoisotopic mass is 210.007553 Da .
Chemical Reactions Analysis
Trimethylsilane compounds, including “(3-Bromophenoxy)trimethylsilane”, are characterized by their reactive Si-H bond . They are often used as reagents in various chemical reactions . For example, bromotrimethylsilane has been found to be an efficient reagent in the solvent-free conversion of glycerol into bromohydrins .
Physical And Chemical Properties Analysis
“(3-Bromophenoxy)trimethylsilane” has a density of 1.2±0.1 g/cm3, a boiling point of 164.6±23.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . Its enthalpy of vaporization is 38.5±3.0 kJ/mol, and its flash point is 53.4±22.6 °C . The compound has an index of refraction of 1.438 and a molar refractivity of 48.0±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
1. Intermetal Dielectrics in Electronics
Trimethylsilane derivatives, including (3-Bromophenoxy)trimethylsilane, are used in the deposition of dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These derivatives facilitate the creation of standard dielectrics like SiO2 and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in electronic devices (Loboda, 1999).
2. Photopolymerization Processes
Compounds based on silyl radicals, including (3-Bromophenoxy)trimethylsilane, serve as efficient photoinitiators in both free radical polymerization and free radical promoted cationic polymerizations. They demonstrate high rates of polymerization, high final conversions, and low oxygen inhibition, indicating their potential in various photopolymerization applications (Lalevée et al., 2008).
3. Protecting Groups in Organic Synthesis
In Grignard syntheses, the trimethylsilyl group, a component of (3-Bromophenoxy)trimethylsilane, is used to protect terminal ethynyl groups. This method of protection is critical in the preparation of various organic compounds, demonstrating its significance in synthetic organic chemistry (Eaborn, Thompson, & Walton, 1967).
4. Building Blocks for Synthesis
Compounds starting from trimethoxypropylsilane, related to (3-Bromophenoxy)trimethylsilane, act as versatile building blocks in the synthesis of various organosilicon compounds. They are particularly useful for creating C-functional silicon-containing heterocycles, which are important in various synthetic applications (Geyer et al., 2015).
5. Silylation Reactions
(3-Bromophenoxy)trimethylsilane is involved in selective silylation reactions, such as the preparation of trimethylsilyl amido-, alkynyl-, and iodoalkyl-phosphonates. These reactions demonstrate the compound's utility in creating specific phosphonic acids via hydrolysis, important in organic synthesis (McKenna & Schmidhuser, 1980).
Eigenschaften
IUPAC Name |
(3-bromophenoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAOJOJIEFORFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346858 | |
| Record name | (3-Bromophenoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenoxy)trimethylsilane | |
CAS RN |
36971-28-5 | |
| Record name | (3-Bromophenoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-(trimethylsiloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

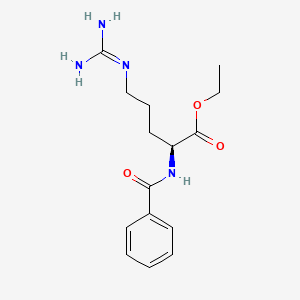
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)
